molecular formula C14H18ClN3O4S B7636391 N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide

Cat. No. B7636391
M. Wt: 359.8 g/mol
InChI Key: HNFBANLDSFRHCA-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in various physiological and pathological processes in the brain.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide acts as a positive allosteric modulator of mGluR5, which means it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways that are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to neuronal activity. This is thought to be one of the mechanisms underlying its effects on learning and memory. This compound has also been found to increase the release of dopamine in the brain, which is involved in reward processing and motivation. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide is that it is a selective and potent modulator of mGluR5, which means it can be used to study the specific role of this receptor in various physiological and pathological processes in the brain. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide. One area of interest is the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could help elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research could help determine its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective modulators of mGluR5, which could have even greater potential for therapeutic applications.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyphenylhydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfamic acid to obtain this compound.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to enhance the activity of mGluR5, which is involved in various physiological and pathological processes in the brain, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety and depression-like behaviors in rodents.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4S/c1-8-14(9(2)18(3)16-8)23(19,20)17-11-7-12(21-4)10(15)6-13(11)22-5/h6-7,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBANLDSFRHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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